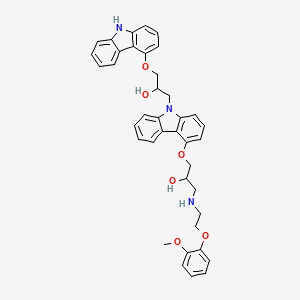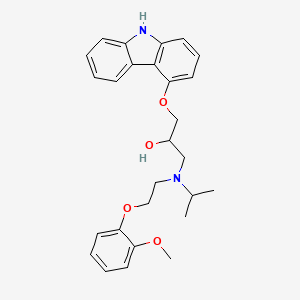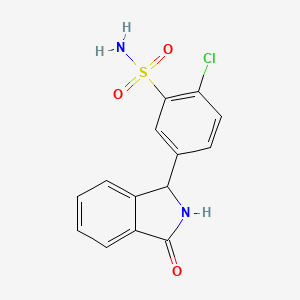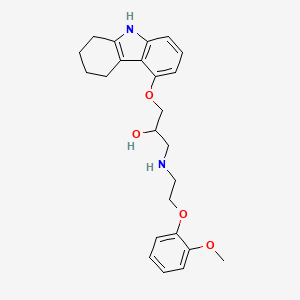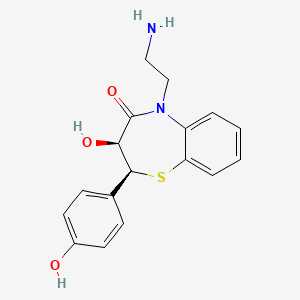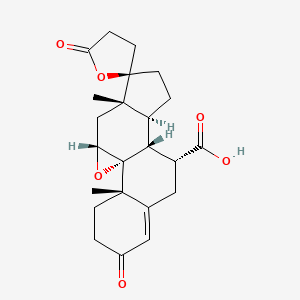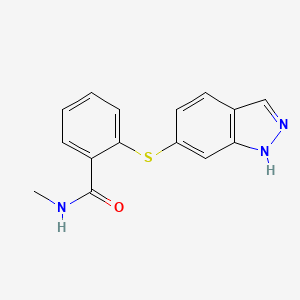
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-Indazol-6-ylthio)-N-methyl-benzamide” is a chemical compound that belongs to the family of indazole derivatives. It has a molecular formula of C15H13N3OS and a molecular weight of 283.4 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18) . The Canonical SMILES representation is CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 283.07793322 g/mol . The topological polar surface area is 83.1 Ų . It has a heavy atom count of 20 . The compound is a pale-yellow to yellow-brown solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Activities
Indazole derivatives, including structures like 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, have been identified for their potential in therapeutic applications, particularly in the realm of anticancer and anti-inflammatory treatments. The indazole scaffold is significant pharmacologically, forming the core structure of numerous compounds with potential therapeutic value. Research into indazole derivatives has revealed promising anticancer and anti-inflammatory activities. These derivatives are also explored in disorders involving protein kinases and neurodegeneration, highlighting their versatile therapeutic potential beyond the initially identified applications (Denya, Malan, & Joubert, 2018).
Alzheimer's Disease Research
The development of amyloid imaging ligands, including compounds with indazole derivatives, marks significant progress in Alzheimer's disease research. These compounds have been studied for their ability to measure amyloid in vivo in the brain, providing insights into the pathophysiological mechanisms and progression of amyloid deposits. The technique facilitates early detection of Alzheimer's disease and is crucial in the evaluation of new antiamyloid therapies (Nordberg, 2007).
Novel Synthetic Opioids Exploration
In the quest for new euphoric substances on the illicit drugs market, the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides, have been extensively reviewed. This exploration sheds light on the emergence of substances of abuse with similar chemical structures to known compounds. It underscores the importance of international early warning systems in tracking emerging psychoactive substances and highlights the need for pre-emptive research to ensure new substances are detected early in toxicological samples. This research is pivotal for understanding the potential impact of novel synthetic opioids on drug markets and public health (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the specific targets may vary depending on the therapeutic application.
Mode of Action
Indazole-containing compounds are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with indazole-containing compounds, it is likely that multiple pathways are affected .
Result of Action
Given the wide range of therapeutic applications of indazole-containing compounds, the effects are likely to be diverse and dependent on the specific target and therapeutic application .
Eigenschaften
IUPAC Name |
2-(1H-indazol-6-ylsulfanyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFLDDCNCFRBIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)
